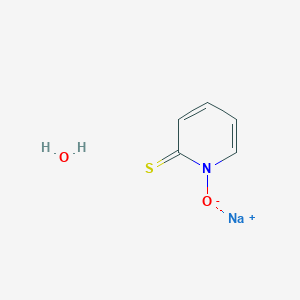

Sodium;1-oxidopyridine-2-thione;hydrate

Description

BenchChem offers high-quality Sodium;1-oxidopyridine-2-thione;hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium;1-oxidopyridine-2-thione;hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;1-oxidopyridine-2-thione;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4NOS.Na.H2O/c7-6-4-2-1-3-5(6)8;;/h1-4H;;1H2/q-1;+1; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMXTXFRFROPVGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=S)N(C=C1)[O-].O.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6NNaO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Initial Adsorption and Ion Pairing:

The hydrated sodium cation and the 1-oxidopyridine-2-thione anion would initially approach the polar headgroup region of the lipid bilayer. The sodium ion is expected to interact favorably with the negatively charged phosphate (B84403) groups and the ester carbonyl oxygens of the phospholipids (B1166683). nih.govnih.gov MD simulations have consistently shown that sodium ions can penetrate into the water/lipid interface, shedding some of their hydration shell to coordinate with lipid oxygen atoms. nih.gov

Orientation and Penetration of the Anion:

The 1-oxidopyridine-2-thione anion possesses both polar (N-oxide, thiolate) and nonpolar (pyridine ring) regions, suggesting an amphipathic nature. Upon initial interaction with the membrane surface, the molecule would likely adopt a specific orientation. The negatively charged thiolate and the polar N-oxide group would be expected to anchor the molecule at the polar headgroup region through electrostatic interactions and hydrogen bonding with water and lipid headgroups. The aromatic pyridine (B92270) ring could then insert into the more hydrophobic acyl chain region of the bilayer.

Influence on Membrane Properties:

The binding and potential insertion of Sodium;1-oxidopyridine-2-thione;hydrate would likely perturb the local structure and dynamics of the membrane. Based on simulations of similar ionic and amphipathic molecules, several effects could be anticipated.

Membrane Thickness and Area per Lipid: The binding of sodium ions to the carbonyl groups of lipids has been shown to cause a slight thickening of the bilayer (by approximately 2 Å) and an increase in the order of the fatty acyl chains. nih.govmpg.de The insertion of the pyridine (B92270) ring into the hydrophobic core could locally displace lipid tails, potentially leading to a localized increase in the area per lipid.

Lipid Order Parameters: The order parameter provides a measure of the conformational freedom of the lipid acyl chains. The insertion of the rigid pyridine ring could increase the order of the surrounding lipid tails by restricting their motion. Conversely, significant disruption of the lipid packing could also lead to a local decrease in order.

Electrostatic Potential: The presence of the charged thiolate and sodium ions at the interface would alter the electrostatic potential across the membrane. Sodium binding has been observed to change the electrostatic potential, which is often compensated by a reorientation of lipid dipoles and surrounding water molecules. nih.govmpg.de

Data from Analogous Systems

To illustrate the potential effects, the following tables summarize findings from molecular dynamics simulations of systems containing sodium ions and other small molecules interacting with lipid bilayers. It is important to note that these data are not from direct simulations of Sodium;1-oxidopyridine-2-thione;hydrate but provide a basis for understanding its potential behavior.

Table 1: Observed Effects of Sodium Ions on Phospholipid Bilayer Properties in MD Simulations

| Property | Observation | Reference |

| Lipid Self-Diffusion | Decreased with increasing NaCl concentration. | nih.govmpg.de |

| Bilayer Thickness | Increased by approximately 2 Å. | nih.govmpg.de |

| Area per Lipid | Unaffected in POPS bilayers with NaCl. | nih.gov |

| Acyl Chain Order | Increased order parameter of fatty acyl chains. | nih.govmpg.de |

| Ion Coordination | Na⁺ ions coordinate with lipid carbonyl oxygens. | nih.govnih.govmpg.de |

Table 2: Typical Simulation Parameters for Small Molecule-Membrane Interaction Studies

| Parameter | Typical Value/Method | Rationale |

| Force Field | CHARMM36, GROMACS | Widely used and validated for lipid and protein simulations. |

| Lipid Bilayer | 128-512 POPC lipids | Represents a common, biologically relevant phospholipid. |

| Solvation | ~40 water molecules per lipid | Ensures full hydration of the bilayer. |

| Simulation Time | 100 ns - 1 µs | Allows for observation of binding events and local rearrangements. |

| Temperature | 300 K | Approximates physiological temperature. |

| Electrostatics | Particle-Mesh Ewald (PME) | Accurately calculates long-range electrostatic interactions. |

Coordination Chemistry and Metal Ion Interactions

Chelation Properties of the 1-oxidopyridine-2-thione Ligand

The 1-oxidopyridine-2-thione ligand is recognized for its ability to form stable chelate complexes with transition metals. This chelating capability is central to its diverse applications.

The 1-oxidopyridine-2-thione anion acts as a bidentate ligand, coordinating to metal ions through its exocyclic sulfur and the exocyclic oxygen atom of the N-oxide group. nih.govsolubilityofthings.com This creates a stable five-membered chelate ring with the metal center. The pyrithione (B72027) ligand is formally a monoanion, and its binding to a metal cation like Zn²⁺ occurs via these oxygen and sulfur centers. wikipedia.org

The stability of the resulting metal complexes is significantly influenced by the electronic structure of the ligand. Resonance within the pyridyl ring and the N-oxide and thiolate groups delocalizes the negative charge, enhancing the donor capacity of the oxygen and sulfur atoms. This delocalization contributes to the formation of robust coordination bonds with metal ions. The deprotonated form of pyrithione binds to metal ions via its O- and S-atoms. nih.gov

Several factors govern the strength and stability of the chelate complexes formed by the 1-oxidopyridine-2-thione ligand. A primary determinant is the nature of the metal ion itself, including its charge, ionic radius, and its classification as a hard, soft, or borderline acid according to Pearson's Hard and Soft Acids and Bases (HSAB) theory. The sulfur atom, being a soft donor, exhibits a strong affinity for soft metal ions, while the harder oxygen donor preferentially coordinates with hard metal ions. This dual-donor nature allows pyrithione to form stable complexes with a broad spectrum of transition metals.

The pH of the medium also plays a crucial role. The ligand must be in its deprotonated (thiolate) form to act as an effective chelating agent. Therefore, the stability of the metal complexes is generally higher in neutral to alkaline conditions where the proton on the thiol group is readily dissociated.

Complexation with Transition Metals

The 1-oxidopyridine-2-thione ligand forms well-defined complexes with a variety of transition metals, including zinc, copper, iron, manganese, nickel, and cobalt. These complexes have been the subject of extensive research due to their interesting structural features and diverse applications.

Zinc(II) pyrithione, often abbreviated as ZnPT, is a well-known coordination complex. wikipedia.org It is typically formed as a 1:2 complex between a central zinc atom and two pyrithione ligands. nih.gov In the solid state, zinc pyrithione exists as a centrosymmetric dimer, where each zinc atom is coordinated to two sulfur atoms and three oxygen atoms. wikipedia.org However, in solution, these dimers can dissociate. wikipedia.org

The formation of zinc pyrithione complexes is a straightforward process, often involving the reaction of a zinc salt with the sodium salt of pyrithione. nih.gov The resulting complex is characterized by its low solubility in water. wikipedia.org Spectroscopic techniques are commonly employed to characterize the structure and bonding in these complexes.

| Property | Description |

| Complex | Zinc(II) Pyrithione (ZnPT) |

| Stoichiometry | 1:2 (Zn:Pyrithione) |

| Solid-State Structure | Centrosymmetric dimer |

| Coordination | Each zinc atom is bonded to two sulfur and three oxygen centers. |

| Solubility | Low in water (8 ppm at neutral pH) wikipedia.org |

Copper(II) readily forms complexes with the pyrithione ligand. nih.gov The resulting copper(II) pyrithione complexes have demonstrated significant biological activity. rsc.orgrsc.org Similar to the zinc analogue, copper(II) pyrithione has very low aqueous solubility, which can be a limiting factor for some applications. rsc.orgrsc.org

The synthesis of copper(II) pyrithione complexes typically involves the reaction of a copper(II) salt with the sodium salt of pyrithione in a suitable solvent like methanol. nih.gov The resulting complexes can be purified by methods such as column chromatography. nih.gov Research has also focused on modifying the pyrithione ligand to improve the aqueous solubility of the corresponding copper complexes. rsc.orgrsc.org The stability of copper complexes is notable, and they are of particular interest due to their potential reactivity. researchgate.net

| Feature | Description |

| Complex | Copper(II) Pyrithione |

| Biological Activity | Potent activity against cancer and bacterial cells. rsc.orgrsc.org |

| Solubility | Extremely low aqueous solubility. rsc.orgrsc.org |

| Synthesis | Reaction of a Cu(II) salt with sodium pyrithione. nih.gov |

Mononuclear complexes of iron(III), manganese(II), nickel(II), and cobalt with pyrithione have been synthesized and characterized. nih.govacs.org The synthesis of these complexes is generally achieved by reacting the corresponding metal salt with the sodium salt of pyrithione. nih.govacs.org

Iron(III) Pyrithione : An iron(III) complex with a 1:3 metal-to-ligand stoichiometry, (C₅H₄NOS)₃Fe, has been prepared. acs.org This complex is paramagnetic, which precludes characterization by NMR spectroscopy. acs.org

Manganese(II) Pyrithione : A manganese(II) complex with a 1:2 metal-to-ligand ratio, (C₅H₄NOS)₂Mn, has been synthesized. acs.org This complex is also paramagnetic. acs.org The formation constant for a 1:1 complex between Mn(II) and the pyrithione anion has been determined polarographically, with a log Kf of 3.76 ± 0.03. researchgate.net

Nickel(II) Pyrithione : A nickel(II) pyrithione complex, also with a 1:2 stoichiometry, has been prepared. nih.govacs.org These complexes can adopt a square-planar geometry. nih.gov

Cobalt(II/III) Pyrithione : While the synthesis may start with a cobalt(II) salt, the resulting pyrithione complex often contains cobalt in the +3 oxidation state, with a 1:3 metal-to-ligand ratio, (C₅H₄NOS)₃Co. nih.govacs.org

These transition metal pyrithione complexes have been investigated for their electrochemical properties, with some showing potential as electrocatalysts. nih.govacs.org

| Metal Ion | Stoichiometry (Metal:Ligand) | Oxidation State of Metal |

| Iron | 1:3 | Fe(III) acs.org |

| Manganese | 1:2 acs.org | Mn(II) acs.org |

| Nickel | 1:2 acs.org | Ni(II) acs.org |

| Cobalt | 1:3 | Co(III) acs.org |

Speciation and Distribution of Metal Complexes in Various Chemical Environments

The environmental fate and toxicity of pyrithione are significantly influenced by its speciation, which is the distribution of a chemical among its various forms in a particular environment. In aqueous systems like freshwaters, pyrithione can form complexes with a variety of metal ions.

Modeling studies have been conducted to understand the speciation of pyrithione in these environments. In a typical circumneutral freshwater setting, calculations indicate that the speciation of pyrithione is dominated by its complexation with iron(III). There are also smaller, yet significant, contributions from complexes formed with aluminum, copper, and zinc. The distribution of these metal-pyrithione complexes is highly dependent on the specific chemical conditions of the water, particularly the pH and the concentration of natural organic matter. Knowledge of this speciation is crucial for accurately assessing the environmental risk and degradation pathways of pyrithione.

Redox Chemistry and Electrocatalytic Applications of Pyrithione Complexes

The pyrithione ligand is redox-active, meaning it can participate in electron transfer reactions. This property, combined with the redox capabilities of coordinated transition metals, imparts interesting electrochemical behavior to its complexes. Studies involving gas-phase complexes of pyrithione with transition metals like manganese(II), cobalt(II), nickel(II), copper(II), and zinc(II) have shown that changes in the oxidation state can occur in either the metal ion or the ligand itself. This redox activity is fundamental to the application of these complexes in electrocatalysis.

Proton Reduction Electrocatalysis by Transition Metal Pyrithione Complexes

A significant application of pyrithione's redox chemistry is in the field of electrocatalysis, particularly for the hydrogen evolution reaction (HER), or proton reduction. A series of mononuclear first-row transition metal complexes with pyrithione (M(pyr)n, where M = Ni(II), Mn(II), Fe(III), Co(III)) have been synthesized and demonstrated to act as electrocatalysts for the reduction of protons.

The efficiency of these catalysts is often evaluated by their overpotential, which is the difference between the thermodynamic potential and the potential at which the reaction occurs at a significant rate. The nickel pyrithione complex displays the best performance with a relatively low overpotential.

| Complex | Metal Ion | Overpotential (V) | Catalytic Performance |

|---|---|---|---|

| Nickel Pyrithione | Ni(II) | 0.44 | Optimal |

| Manganese Pyrithione | Mn(II) | ~1.0 | Poor |

| Iron Pyrithione | Fe(III) | - | Active |

| Cobalt Pyrithione | Co(III) | - | Active |

Electrochemical Pathways and Mechanism Studies

Understanding the mechanism of electrocatalysis is key to designing more efficient catalysts. For the proton reduction catalyzed by transition metal pyrithione complexes, studies have been conducted using cyclic voltammetry and supported by density functional theory (DFT) calculations.

For the most efficient nickel-catalyzed system, an ECEC (Electrochemical-Chemical-Electrochemical-Chemical) mechanism has been proposed. This multi-step pathway is initiated by an electrochemical event, the reduction of the catalyst.

The proposed mechanism for the nickel pyrithione complex involves the following general steps:

Electrochemical (E): The initial Ni(II) complex undergoes a one-electron reduction to form a Ni(I) species.

Chemical (C): This is followed by a protonation step.

Electrochemical (E): A second reduction step occurs.

Chemical (C): The final step involves the release of hydrogen gas (H2) and the regeneration of the original catalyst.

DFT calculations support this proposed pathway, providing a theoretical basis for the experimental observations. The initial electrochemical reduction of the nickel pyrithione complex is a crucial trigger for the entire catalytic cycle.

| Step | Process Type | Description |

|---|---|---|

| 1 | Electrochemical (E) | Reduction of the initial Nickel(II) pyrithione complex. |

| 2 | Chemical (C) | Protonation of the reduced complex. |

| 3 | Electrochemical (E) | Further electrochemical reduction. |

| 4 | Chemical (C) | H₂ evolution and regeneration of the catalyst. |

Mechanistic Studies in Non Clinical Systems and Material Science

Molecular Mechanisms of Antimicrobial and Antifungal Activity (Excluding Human/Animal Physiological Effects)

Sodium;1-oxidopyridine-2-thione;hydrate, commonly known as sodium pyrithione (B72027), is a broad-spectrum antimicrobial and antifungal agent. toku-e.com Its efficacy stems from a multi-faceted attack on microbial cells, primarily targeting fundamental processes such as membrane integrity and cellular metabolism. The lipophilic nature of the pyrithione molecule allows it to interact with and traverse microbial cell membranes, initiating a cascade of disruptive events. nih.gov

A primary mechanism of sodium pyrithione's antimicrobial action is the disruption of membrane transport processes. nih.govnih.govnih.gov This interference ultimately leads to a loss of metabolic control within the microbial cell. nih.govnih.gov Pyrithione functions as an ionophore, a substance that can transport ions across a lipid membrane in a cell. nih.gov It forms neutral, lipophilic chelate complexes with metal ions, which facilitates their movement across the otherwise impermeable microbial cell membranes. nih.gov This ionophoretic activity is central to its cytotoxicity. nih.gov While it was once assumed that this transport occurred via passive diffusion, recent evidence suggests that membrane transporter proteins are involved in the uptake and efflux of pyrithione and its metal complexes in bacteria like Escherichia coli. nih.govnih.govdtu.dk

The antimicrobial activity of pyrithione is strongly associated with its ability to act as a copper ionophore. nih.govnih.gov Even when applied as a zinc salt (zinc pyrithione), its inhibitory action is linked to an increase in intracellular copper levels. nih.govsigmaaldrich.com Pyrithione chelates extracellular metal ions, such as copper (II), forming a neutral complex that can be transported into the cell. nih.gov This transport is potentially mediated by host membrane proteins. nih.govresearchgate.net Once inside, the more reactive copper (I) is released, leading to a toxic accumulation of copper within the cytoplasm. nih.gov This unregulated influx of copper overwhelms the cell's natural homeostatic mechanisms, which in bacteria include metal efflux pumps like CopA and ZntA that attempt to expel the excess toxic metal. nih.govmdpi.com The hypersensitivity of knockout strains of E. coli lacking these efflux pumps underscores the importance of copper influx in pyrithione's mechanism of action. mdpi.com

| Microorganism | Observed Effect | Mechanism | Reference |

|---|---|---|---|

| Saccharomyces cerevisiae (yeast) | Growth inhibition | Acts as a copper ionophore, increasing cellular copper levels. | nih.govsigmaaldrich.com |

| Malassezia globosa (fungus) | Growth inhibition | Mediates an increase in cellular copper. | sigmaaldrich.com |

| Escherichia coli (bacteria) | Bacteriotoxicity | Facilitates unregulated copper access to the cytoplasm; uptake and efflux mediated by membrane transporters (e.g., FepC, MetQ, CopA, ZntA). | nih.govmdpi.com |

The disruption of the cell membrane by pyrithione leads to a loss of structural integrity and increased permeability. nih.govnih.gov This damage results in the leakage of essential intracellular components from the microbial cell. nih.govresearchgate.net Research has demonstrated that exposure to pyrithiones causes the efflux of potassium ions (K+) and materials that absorb light at a wavelength of 260 nm, which typically includes nucleotides and nucleic acids, from bacterial cells. nih.govresearchgate.net This loss of vital molecules and the inability to maintain essential ion gradients contribute significantly to the antimicrobial effect. researchgate.net The interaction between pyrithione and the phospholipid head groups of the bacterial membrane is believed to be a key factor in initiating this leakage. nih.gov

Beyond physical membrane disruption, sodium pyrithione actively interferes with the core energy-generating processes of microbial cells. nih.govnih.gov This metabolic interference is a critical component of its broad-spectrum activity, affecting both bacteria and fungi. toku-e.comnih.gov

A key intracellular target of pyrithione-mediated copper toxicity is a class of enzymes containing iron-sulfur (Fe-S) clusters. nih.govsigmaaldrich.com These proteins are vital for numerous cellular processes, including electron transfer in respiration, DNA repair, and the biosynthesis of essential compounds. nih.gov The excess intracellular copper introduced by pyrithione leads to the inactivation and degradation of these vulnerable Fe-S proteins. nih.govresearchgate.net The mechanism involves the displacement of iron atoms from the solvent-exposed clusters by copper (I) ions, which then bind to the coordinating sulfur atoms, destabilizing the entire protein structure. researchgate.net The resulting loss of function of critical enzymes, such as dehydratases involved in amino acid biosynthesis, cripples the cell's metabolic capabilities and contributes to cell death. nih.govresearchgate.net

| Target Class | Mechanism of Damage | Consequence | Reference |

|---|---|---|---|

| Iron-Sulfur (Fe-S) Cluster Proteins | Increased intracellular copper, facilitated by pyrithione, displaces iron from the Fe-S clusters. | Loss of enzyme activity, disruption of metabolic pathways (e.g., amino acid biosynthesis), and electron transport. | nih.govsigmaaldrich.comresearchgate.net |

| Dehydratases (an Fe-S protein family) | Copper rapidly inactivates these enzymes. | Inhibition of essential biosynthetic pathways, such as branched-chain amino acid synthesis. | researchgate.net |

Sodium pyrithione significantly impairs microbial energy production, primarily by reducing intracellular levels of adenosine (B11128) triphosphate (ATP). nih.govresearchgate.netnih.gov Its antifungal effect, in particular, is attributed to its ability to disrupt membrane transport by blocking the proton pump that energizes the transport mechanism. By acting as a protonophore or collapsing the transmembrane proton motive force, pyrithione inhibits the synthesis of ATP. nih.govnih.gov This depletion of the cell's primary energy currency halts numerous essential cellular functions, leading to growth inhibition and eventual cell death. nih.gov Studies on Escherichia coli and Pseudomonas aeruginosa have shown that even sub-inhibitory concentrations of pyrithione can cause a great reduction in intracellular ATP levels, an effect attributed to its action on the bacterial membrane. nih.gov

Role of Free Radical Generation in Biocidal Action

The biocidal efficacy of Sodium;1-oxidopyridine-2-thione;hydrate, commonly known as sodium pyrithione (SPT), is attributed to a multi-faceted mechanism of action, which includes the generation of reactive oxygen species (ROS). chemicalbook.comresearchgate.net The production of oxygen radicals is considered one of the key factors contributing to its broad-spectrum antimicrobial activity. chemicalbook.com This process is particularly noted during the formation of iron complexes, where the interaction between pyrithione and iron can catalyze the generation of damaging free radicals. chemicalbook.com

Reactive oxygen species are highly reactive molecules containing oxygen, such as superoxide (B77818) (O₂•⁻), hydrogen peroxide (H₂O₂), and the hydroxyl radical (•OH). nih.gov In biological systems, an excess of ROS can lead to oxidative stress, a condition where the production of oxidants exceeds the cell's antioxidant capacity. nih.gov This oxidative stress can inflict severe damage on crucial cellular components. scienceopen.com The primary targets for ROS within microbial cells include DNA, proteins, and lipids. scienceopen.com

The antimicrobial action driven by ROS involves several concurrent pathways:

DNA Damage: ROS can cause oxidation of nucleotide bases, particularly guanine, leading to mutations. They can also induce strand breaks, which, if not repaired, can be lethal to the cell. scienceopen.com

Lipid Peroxidation: Free radicals can attack polyunsaturated fatty acids in the cell membrane, initiating a chain reaction that compromises membrane integrity. nih.gov This disruption leads to leakage of intracellular contents and ultimately, cell death. nih.gov

Protein and Enzyme Damage: ROS can oxidize amino acid side chains, leading to conformational changes in proteins and inactivation of essential enzymes, including those with vulnerable iron-sulfur clusters. scienceopen.com This disrupts vital metabolic pathways necessary for the microbe's survival. scienceopen.com

Studies on various antimicrobial agents have demonstrated that the induction of intracellular ROS production is a potent mechanism for killing a broad range of pathogens. nih.govresearchgate.net The generation of these radicals disrupts cellular homeostasis and overwhelms the microbe's defense systems, establishing a key component of sodium pyrithione's biocidal function. chemicalbook.comnih.gov

Mechanistic Insights into Corrosion Inhibition and Antibiofouling

Mechanisms of Corrosion Inhibition on Metal Surfaces (e.g., Steel)

Sodium pyrithione demonstrates significant efficacy as a corrosion inhibitor for metals, particularly for steel surfaces. Its protective action is primarily achieved through adsorption onto the metal surface, forming a passivating film that acts as a barrier against corrosive agents. researchgate.netresearchgate.net

The mechanism involves both chemical and physical adsorption processes. The sodium pyrithione molecule contains heteroatoms (Nitrogen, Oxygen, and Sulfur) and π-electrons in its aromatic ring, which are key to its interaction with the metal surface. nih.gov Molecular modeling studies have shown that the pyrithione molecule can provide electrons to the unoccupied d-orbitals of iron atoms on the steel surface. researchgate.net This electron donation facilitates the formation of a coordinate bond, leading to strong adsorption of the inhibitor molecule onto the Fe (110) plane. researchgate.net

A critical aspect of its inhibition mechanism is the formation of a stable, insoluble protective film. In aqueous environments, particularly those containing ferric ions (Fe³⁺), sodium pyrithione readily reacts to form a precipitate of iron tris(2-pyridinethiol-1-oxide). researchgate.netmonsonco.com This complex is a highly colored, water-insoluble compound that deposits on the steel surface. monsonco.com This precipitated layer passivates the metal, physically blocking the active sites where corrosion would typically initiate and proceed. researchgate.netresearchgate.net The formation of this dense and compact film increases the charge transfer resistance at the metal-solution interface, significantly slowing down the rate of corrosion. nih.gov

Research findings have quantified the effectiveness of this protective action. Studies on X80 carbon steel in environments containing sulfate-reducing bacteria (SRB), which are known to cause microbiologically influenced corrosion, have shown that sodium pyrithione can achieve a corrosion inhibition efficiency exceeding 80%. researchgate.net This high level of protection is attributed to the dual functionality of the compound: its biocidal action against the corrosion-inducing bacteria and its ability to form a robust protective film on the steel surface. researchgate.net

| Parameter | Observation | Implication on Corrosion Inhibition |

| Adsorption Mechanism | Electron donation from SPT molecule to unoccupied orbitals of the Fe surface. researchgate.net | Formation of a stable, adsorbed layer via coordinate bonds. |

| Film Formation | Reaction with ferric ions to form an insoluble iron-pyrithione complex precipitate. researchgate.netmonsonco.com | Creation of a physical barrier that passivates the steel surface. researchgate.net |

| Electrochemical Effect | Increases charge transfer resistance (Rct) at the metal-solution interface. researchgate.netnih.gov | Slows down the electrochemical reactions responsible for corrosion. |

| Inhibition Efficiency | Exceeds 80% against microbiologically influenced corrosion on X80 carbon steel. researchgate.net | Demonstrates high performance in preventing metal degradation. |

Inhibition of Biofouling by Marine Organisms (e.g., Algae, Bacteria) in Coatings

Sodium pyrithione and its related metal complexes, such as zinc pyrithione and copper pyrithione, are extensively used as active agents in antifouling paints to prevent the settlement and growth of marine organisms on submerged surfaces. researchgate.netwa.gov Biofouling is a process initiated by the formation of a microbial biofilm (microfouling), which then facilitates the attachment of larger organisms like algae and barnacles (macrofouling). researchgate.net The antifouling mechanism of pyrithione targets the foundational microbial layers, thereby preventing the entire fouling cascade. wa.gov

The primary mode of action is the disruption of fundamental cellular processes in fouling organisms. nih.gov Pyrithione is known to interfere with membrane transport systems, which are crucial for nutrient uptake and maintaining cellular ion balance. nih.gov One of its key mechanisms is the inhibition of the proton pump that energizes the transport of substances across the cell membrane. This disruption leads to a loss of metabolic control and inhibits growth.

Furthermore, pyrithione can act as an ionophore, transporting metal ions like copper across cell membranes. Once inside the cell, these ions can be shuttled into sensitive compartments like mitochondria. There, they can inactivate essential enzymes, particularly those containing iron-sulfur (Fe-S) clusters, which are vital for metabolic processes. The resulting decrease in the activity of these Fe-S proteins leads to a comprehensive inhibition of fungal and bacterial metabolism and growth. This disruption of the cell membrane and metabolic machinery ultimately leads to cell death for a wide range of bacteria and fungi that constitute the initial biofilm. wa.gov

The effectiveness of pyrithione-based biocides has been demonstrated against a broad spectrum of marine organisms. researchgate.netresearchgate.net By preventing the initial adhesion and proliferation of bacteria and algae, these compounds effectively maintain clean surfaces on ship hulls and other marine structures, which is crucial for operational efficiency and preventing the transport of invasive species. researchgate.net

| Target Organism Group | Mechanism of Inhibition | Reference |

| Bacteria | Disruption of cell membranes, leading to cell death. wa.gov Inhibition of membrane transport processes and ATP synthesis. nih.gov | wa.govnih.gov |

| Fungi (e.g., Yeasts) | Inhibition of proton pumps in the cell membrane, disrupting transport. Inactivation of iron-sulfur cluster proteins, inhibiting metabolism. | |

| Algae | General biocidal action as an algicide, preventing growth on surfaces. researchgate.net | researchgate.net |

Environmental Chemistry and Degradation Pathways

Environmental Fate and Biodegradation Studies

Studies on the environmental behavior of pyrithione (B72027) and its salts indicate that these compounds are not persistent. The degradation process involves a combination of biological and abiotic pathways, which vary in dominance depending on environmental conditions such as the presence of sunlight, oxygen, and microbial populations.

The degradation of the pyrithione moiety has been investigated in various aquatic systems. In microcosm studies involving water and sediment, pyrithione has been shown to degrade rapidly in the water phase, with minimal accumulation observed in the sediment. nih.gov The transformation in these systems is a key factor in its environmental dissipation.

Experiments conducted with the related compound, zinc pyrithione, in both freshwater and marine sediments reveal that its transformation begins with a rapid initial phase, which is then followed by a slower degradation rate. mst.dk Under aerobic conditions in freshwater and sediment, a significant portion of the pyrithione molecule can be mineralized. For instance, after 30 days at 25°C, approximately 12% of the radiolabeled carbon from [pyridine-2,6-14C]zinc pyrithione was transformed into carbon dioxide. mst.dk However, in marine environments (seawater and sediment), the mineralization to CO2 was significantly lower, constituting only 0.44% of the added amount after 84 days of incubation. mst.dk

Under anaerobic conditions, the transformation of pyrithione still proceeds, leading to different sets of metabolites compared to aerobic pathways. mst.dk The rate and extent of both aerobic and anaerobic degradation are influenced by the specific microbial communities present in the water and sediment.

Summary of Pyrithione Degradation in Aquatic Systems

| Condition | System | Observation | Finding |

|---|---|---|---|

| Aerobic | Freshwater & Sediment | Mineralization of [14C]Zinc Pyrithione | 12% transformed to 14CO2 after 30 days. mst.dk |

| Aerobic | Marine Water & Sediment | Mineralization of [14C]Zinc Pyrithione | 0.44% transformed to 14CO2 after 84 days. mst.dk |

| General | Water & Sediment Microcosm | Degradation of Pyrithione | Rapid degradation in the water phase with very little accumulation in the sediment. nih.gov |

Photolysis is a primary and extremely rapid pathway for the degradation of Sodium Pyrithione in the environment. When exposed to light, the compound is unstable and degrades quickly. This process is a critical component of its environmental removal, particularly in sunlit surface waters.

Studies on the photolytic transformation of the closely related zinc pyrithione have quantified this rapid degradation. The estimated half-life for the photolytic transformation of zinc pyrithione was found to be approximately 13 minutes in a pH 9 buffer and 17.5 minutes in artificial seawater. mst.dk Another study estimated the photo-degradation half-life for zinc pyrithione in seawater to be as short as 8.3 minutes. researchgate.netnih.gov This rapid breakdown via sunlight significantly reduces the potential for persistence in the aquatic environment. nih.gov Due to this light sensitivity, formulations containing Sodium Pyrithione are often recommended to be packaged in opaque containers.

Photodegradation Half-life of the Pyrithione Moiety

| Compound | Medium | Estimated Half-Life |

|---|---|---|

| Zinc Pyrithione | pH 9 Buffer | 13 minutes mst.dk |

| Zinc Pyrithione | Artificial Seawater | 17.5 minutes mst.dk |

| Zinc Pyrithione | Seawater | 8.3 ± 0.9 minutes researchgate.netnih.gov |

Sodium Pyrithione is susceptible to chemical transformation through both oxidation and reduction reactions. The outcome of these reactions is dependent on the strength of the oxidizing or reducing agents it comes into contact with.

In the presence of weak oxidizing agents, Sodium Pyrithione is converted to its disulfide, 2,2-pyridyl-N-oxide disulfide. However, when exposed to stronger oxidizing agents, the molecule undergoes further transformation, ultimately leading to the formation of a sulfonic acid derivative via several intermediate steps. Conversely, reaction with reducing agents results in the formation of thiopyridine.

Identification and Characterization of Environmental Transformation Products

The degradation of Sodium Pyrithione, whether through biological or abiotic pathways, results in the formation of several transformation products. The identification of these degradates is crucial for a complete understanding of its environmental impact.

The degradation profile of pyrithione is well-defined, culminating in the formation of a final, somewhat persistent degradant, 2-Pyridine Sulfonic Acid (PSA). nih.gov This transformation product is a result of both biodegradation and rapid photolysis. nih.gov In a microcosm study that integrated all degradation pathways, PSA and carbon dioxide were the only detectable degradation products in the water phase 30 days after the initial application of pyrithione. nih.gov

The environmental safety of a compound is not only determined by its own toxicity but also by the biological activity of its degradation products. Studies have been conducted to assess the toxicity of the primary degradate, 2-Pyridine Sulfonic Acid (PSA).

Aquatic toxicity studies have demonstrated that PSA has a significantly lower biological activity compared to the parent pyrithione compounds. nih.gov These studies showed no observable adverse effects from PSA at concentrations that were at least three orders of magnitude higher than the toxic concentrations of zinc pyrithione or copper pyrithione. nih.gov Furthermore, the final degradant, PSA, successfully passes the ready biodegradability test (OECD 301B), indicating that it is not persistent and is readily broken down by microorganisms in the environment. This loss of toxicity upon degradation is a key factor in the environmental risk assessment of Sodium Pyrithione. nih.gov

Environmental Speciation Modeling

Environmental speciation modeling is a critical tool for predicting the chemical form, and thereby the bioavailability, transport, and toxicity of substances in aquatic environments. For pyrithione, modeling is essential to understand its behavior, as its environmental impact is closely linked to its chemical form, which is influenced by various environmental factors. nerc.ac.uknerc.ac.uk Speciation models, such as the Windermere Humic Aqueous Model (WHAM), can be utilized to estimate the distribution of pyrithione species in river waters by considering the binding equilibria with different ions. nerc.ac.uk

pH Dependence of Pyrithione Speciation

The speciation of pyrithione in an aqueous environment is highly dependent on the pH of the water. nerc.ac.uknerc.ac.uk The molecule can exist in different forms—as a neutral, un-ionized molecule or as an anion after losing a proton. The equilibrium between these forms is governed by the acid dissociation constant (pKa) of pyrithione. The proton dissociation constant (log K) for pyrithione has been measured and corrected to standard conditions (298K and zero ionic strength). nerc.ac.uk This constant is fundamental to determining the predominant species of pyrithione at a given pH.

The degree of inhibition of membrane transport processes in fungi by pyrithione increases as the pH of the medium decreases, which suggests that the un-ionized form of the molecule is the more active species. nih.gov This pH-dependent activity underscores the importance of speciation in its biological effects.

In the context of its metal complexes, such as zinc pyrithione, pH is also a determining factor in their stability. For instance, the zinc pyrithione complex is known to dissociate below pH 4.5, which releases free pyrithione. Conversely, above pH 9.5, the complex undergoes hydrolysis. chempoint.com

The following table summarizes the key pH-dependent characteristics of pyrithione speciation.

| Parameter | Value | Significance |

|---|---|---|

| Proton Dissociation Constant (log K) | 4.67 | Determines the equilibrium between the protonated (neutral) and deprotonated (anionic) forms of pyrithione. nerc.ac.uk |

| Dissociation pH of Zinc Pyrithione | < 4.5 | Below this pH, the zinc complex breaks down, releasing free pyrithione. chempoint.com |

| Hydrolysis pH of Zinc Pyrithione | > 9.5 | Above this pH, the zinc complex hydrolyzes, yielding ionized pyrithione and zincate species. chempoint.com |

Influence of Natural Organic Matter on Metal-Pyrithione Complex Distribution

Natural Organic Matter (NOM), which is primarily composed of humic and fulvic acids, plays a crucial role in the environmental speciation of pyrithione by influencing the distribution of its metal complexes. nerc.ac.uknerc.ac.uk NOM is a significant ligand in natural waters and can compete with pyrithione for binding with metal ions. nerc.ac.uknih.gov More than 99% of metals in seawater are complexed with organic ligands, highlighting the major role of organic complexation on metal behavior. wur.nl

The presence of NOM can alter the distribution of metal-pyrithione complexes through several mechanisms:

Competition for Metal Ions: Humic acids, a major component of NOM, can chelate various metal ions present in the environment. nih.gov This competition can reduce the formation of metal-pyrithione complexes by binding available metal ions like iron (III), aluminum, copper, and zinc. nerc.ac.uknerc.ac.ukresearchgate.net

Formation of Ternary Complexes: It is also possible for NOM to form ternary complexes with metal-pyrithione species, potentially altering their solubility, mobility, and toxicity.

Influence on Metal Properties: The complexation of metals with NOM can change the properties of the metal ions. For instance, metal solubility can be increased when complexed with free humic acid. nih.gov

Modeling studies have shown that in circumneutral freshwater, the speciation of pyrithione is dominated by the binding of iron(III), with smaller contributions from aluminum, copper, and zinc. nerc.ac.uknerc.ac.uk The concentration of NOM is a highly influential factor in these calculations. nerc.ac.uknerc.ac.uk Research on humic acid-metal complexes has revealed that the nature of the metal ion affects the properties of the resulting complex. For example, the capacity of humic acids to act as electron shuttles in biogeochemical processes was enhanced after complexation with iron, but was weakened when complexed with copper or aluminum. nih.govnih.gov

The table below outlines the observed influence of different metal ions when complexed with humic acids, which can indirectly affect the distribution of metal-pyrithione complexes.

| Metal Ion Complexed with Humic Acid (HA) | Effect on HA Electron Shuttle Capacity | Implication for Pyrithione Speciation |

|---|---|---|

| Iron (Fe) | Enhanced | Strong binding of Fe by HA may reduce the formation of Fe-pyrithione complexes, which are otherwise dominant. nerc.ac.uknerc.ac.uknih.govnih.gov |

| Copper (Cu) | Weakened | HA competes with pyrithione for Cu ions, potentially altering the concentration of copper-pyrithione. nih.govnih.gov |

| Aluminum (Al) | Weakened | Complexation with HA affects the availability of Al ions to form complexes with pyrithione. nih.govnih.gov |

Analytical Methodologies for Environmental and Industrial Matrices

Chromatographic Separation Techniques for Detection and Quantification

Chromatographic methods are paramount for the analysis of sodium pyrithione (B72027), offering high selectivity and sensitivity. High-Performance Liquid Chromatography (HPLC) is the most prevalent technique, often coupled with various detectors for robust quantification.

For the analysis of pyrithiones in environmental samples like seawater, a common approach involves solid-phase extraction (SPE) to concentrate the analyte and remove interfering matrix components, followed by HPLC with UV-Visible detection. researchgate.net A method developed for the simultaneous determination of zinc pyrithione and copper pyrithione, which is relevant for the analysis of the pyrithione ligand from sodium pyrithione, utilized HPLC-UV/VIS and achieved a detection limit of approximately 2 nM in seawater. researchgate.net

In industrial applications, such as the quality control of commercial shampoo formulations, reversed-phase HPLC (RP-HPLC) methods have been developed and validated for quantifying the pyrithione component. One such method for zinc pyrithione used a C18 column with a mobile phase consisting of a phosphate (B84403) buffer (pH 3.5) and an Acetonitrile-Methanol mixture, with UV detection at 254 nm. iscientific.org This method demonstrated good linearity over a concentration range of 1–300 µg/mL, with a limit of detection (LOD) of 1.944 µg/mL and a limit of quantification (LOQ) of 5.891 µg/mL. iscientific.org

For more complex matrices or when higher sensitivity is required, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is employed. This technique provides superior specificity and lower detection limits. For instance, in a study analyzing pyrithione absorption, LC-MS/MS was used to determine pyrithione concentrations in rat plasma and urine, demonstrating excellent linearity and precision. nih.gov The US Environmental Protection Agency (EPA) also lists a method involving liquid chromatography interfaced with a tandem mass spectrometer (MS/MS) for the analysis of water samples containing sodium omadine (a trade name for sodium pyrithione).

| Technique | Matrix | Sample Preparation | Detection Method | Detection Limit (LOD) | Reference |

|---|---|---|---|---|---|

| HPLC | Seawater | Solid-Phase Extraction (SPE) | UV/VIS | ~2 nM | researchgate.net |

| RP-HPLC | Shampoo | Dilution | UV/VIS (254 nm) | 1.944 µg/mL | iscientific.org |

| LC-MS/MS | Rat Plasma & Urine | Liquid-Liquid Extraction | MS/MS | Not Specified | nih.gov |

Spectrophotometric Methods for Trace Analysis

UV-Visible spectrophotometry offers a simple, cost-effective, and rapid method for the quantification of sodium pyrithione, particularly in industrial quality control where concentrations are relatively high. The method relies on the inherent UV absorbance of the 1-oxidopyridine-2-thione molecule.

A validated UV/Vis spectroscopy method for the quantification of zinc pyrithione in shampoo has been developed, which is directly applicable to sodium pyrithione due to the shared chromophore. The analysis involves identifying the maximum absorption wavelength, which was found to be 239.0 nm. brazilianjournals.com.br The method's linearity was established by constructing an analytical curve with concentrations ranging from 5.0 to 24.0 µg/mL, yielding a correlation coefficient (r) of 0.99511. brazilianjournals.com.br This technique proved to be specific, precise, and robust for routine analysis in a manufacturing environment. brazilianjournals.com.br The primary challenge in spectrophotometric methods is potential interference from other UV-absorbing compounds in the sample matrix. Therefore, specificity is typically confirmed by analyzing a placebo formulation (the product base without the active ingredient) to ensure it does not contribute to the absorbance at the analytical wavelength. brazilianjournals.com.br

| Parameter | Method Details | Matrix | Reference |

|---|---|---|---|

| Technique | UV/Visible Spectrophotometry | Shampoo | brazilianjournals.com.br |

| Analytical Wavelength (λmax) | 239.0 nm | Shampoo | brazilianjournals.com.br |

| Linearity Range | 5.0 - 24.0 µg/mL | Shampoo | brazilianjournals.com.br |

| Correlation Coefficient (r) | 0.99511 | Shampoo | brazilianjournals.com.br |

Electrochemical Detection Approaches

Electrochemical methods provide an alternative for the detection and quantification of pyrithione, offering high sensitivity, rapid analysis, and suitability for on-site monitoring.

Potentiometric Titration is a robust and reliable method for assaying pyrithione complexes, including sodium pyrithione, in industrial and final product samples. metrohm.commetrohm.com The method is based on an iodometric titration where the thiol group in the pyrithione molecule is consumed by iodine. metrohm.com The endpoint of the titration is detected potentiometrically using a platinum electrode (Pt Titrode), which measures the change in potential as the titrant is added. metrohm.commetrohm.com This technique is applicable for samples containing sodium pyrithione concentrations ranging from 0.1% to 100% by weight, making it ideal for quality control of raw materials and concentrated formulations. metrohm.com

Cathodic Stripping Voltammetry (CSV) is a highly sensitive electrochemical technique suitable for trace analysis of pyrithione in environmental samples like natural waters. A method based on differential-pulse CSV was developed that can achieve a detection limit of 1.5 nM in UV-digested seawater with a deposition time of 60 seconds. researchgate.net The method involves the adsorptive collection of pyrithione onto a hanging mercury drop electrode at a specific potential, followed by a potential scan to strip the analyte, generating a current peak proportional to its concentration. researchgate.netacs.org The use of a surfactant, Triton-X-100, was found to be crucial for separating the pyrithione peak from interfering thiol compounds commonly found in natural waters. researchgate.net

| Technique | Principle | Application/Matrix | Key Features | Reference |

|---|---|---|---|---|

| Potentiometric Titration | Iodometric titration of the thiol group | Industrial samples (0.1-100% concentration) | Reliable assay for quality control; uses a Pt electrode for endpoint detection. | metrohm.commetrohm.com |

| Cathodic Stripping Voltammetry (CSV) | Adsorptive preconcentration followed by voltammetric stripping | Natural Waters (Trace analysis) | High sensitivity (nM level); requires surfactant to mitigate interferences. | researchgate.net |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of the pyrithione (B72027) anion and its sodium salt.

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of multi-electron systems. nih.govresearchgate.net It provides a balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. researchgate.net DFT calculations for pyridine-N-oxide derivatives, the parent structure of pyrithione, have been used to analyze the influence of different substituents on the molecule's geometry and electronic properties. researchgate.netnih.gov These studies show that electron-withdrawing groups, such as a nitro group, can alter the bond lengths and electron density distribution within the pyridine (B92270) ring. nih.gov

For Sodium;1-oxidopyridine-2-thione, DFT calculations can elucidate the distribution of electron density, highlighting the nucleophilic character of the oxygen and sulfur atoms. The theory is also applied to predict vibrational frequencies (IR and Raman spectra), which can be compared with experimental data to confirm the molecular structure. researchgate.net Such calculations for related molecules like pyridine-2,6-dicarbonyl dichloride have shown good agreement between computed and experimental vibrational data. researchgate.net The reactivity of the pyrithione anion can be assessed by calculating various quantum chemical parameters that describe its propensity to interact with other chemical species. eurjchem.com

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO indicates its capacity to accept electrons, acting as an electrophile. researchgate.netirjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.govirjweb.com A smaller gap generally suggests higher reactivity. irjweb.com

In the context of Sodium;1-oxidopyridine-2-thione, the HOMO is expected to be localized on the electron-rich oxygen and sulfur atoms of the 1-oxidopyridine-2-thione anion, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, would be distributed over the aromatic ring system. The energy of the HOMO-LUMO gap can be correlated with the compound's stability and its potential as a corrosion inhibitor, where a smaller gap can imply a greater tendency to interact with a metal surface. eurjchem.com For instance, in a study of pyridine derivatives as corrosion inhibitors, a lower energy gap was associated with better inhibition efficiency. eurjchem.com

Below is an illustrative table of HOMO, LUMO, and energy gap values for related pyridine derivatives, demonstrating the typical range of these parameters as calculated by DFT.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 5-phenyl-6-ethyl-pyridazine-3-one (PEPO) | -5.81 | -1.91 | 3.90 |

| 5-phenyl-6-ethyl-pyridazine-3-thione (PEPT) | -5.61 | -1.95 | 3.66 |

This table presents data for illustrative pyridazine (B1198779) derivatives to demonstrate the application of HOMO/LUMO analysis. Data sourced from a DFT study on corrosion inhibitors. gsconlinepress.com

The proton affinity of the 1-oxidopyridine-2-thione anion is a measure of its basicity in the gas phase and is defined as the negative of the enthalpy change for its reaction with a proton. wikipedia.org A higher proton affinity indicates a stronger base. wikipedia.org Computational methods can be used to calculate these values, providing insight into the anion's behavior in acidic or neutral environments. For example, in solutions with a pH below 4.5, sodium pyrithione is in equilibrium with its protonated, neutral form, pyrithione. arxiv.org

The redox potential of a compound describes its tendency to be oxidized or reduced. DFT calculations, often combined with a continuum solvation model, can predict the standard redox potentials of molecules in solution. nih.gov These calculations are crucial for understanding the electrochemical behavior of sodium pyrithione, for instance, in the context of its role in biological systems or its stability in various chemical environments. The redox properties of related hydroxypyridinone complexes with iron have been successfully studied using a cluster-continuum approach with DFT, showing good agreement with experimental data. nih.gov This methodology could be applied to sodium pyrithione to understand its electron transfer capabilities.

Molecular Modeling and Molecular Dynamics Simulations

Molecular modeling and simulations provide a dynamic picture of molecular interactions, complementing the static information from quantum chemical calculations.

Sodium pyrithione is known for its application as a corrosion inhibitor, particularly for steel. researchgate.net Molecular dynamics (MD) and Monte Carlo simulations are powerful techniques to investigate the adsorption mechanism of inhibitor molecules on metal surfaces at an atomic level. nih.govmdpi.com These simulations can model the interaction between the pyrithione anion and an iron (or iron oxide) surface, representing steel.

Studies on similar pyridine derivatives have shown that these molecules can adsorb onto a steel surface through the donor-acceptor interactions between the heteroatoms (N, O, S) and the vacant d-orbitals of the iron atoms. mdpi.com MD simulations can reveal the orientation of the adsorbed molecules on the surface and calculate the adsorption energy, which indicates the strength of the interaction. For example, simulations of pyridine derivatives on an Fe(110) surface have provided insights into the preferred adsorption configurations and the role of different functional groups. mdpi.com It is expected that the pyrithione anion would adsorb in a planar orientation to maximize the contact between its aromatic ring and heteroatoms with the steel surface.

Below is an illustrative table showing calculated adsorption energies for related organic inhibitors on a metal surface, which demonstrates the type of data obtained from such simulations.

| Inhibitor Molecule | Adsorption Energy on Fe(111) (kJ/mol) |

|---|---|

| Benzimidazole | -165.3 |

| 2-Methylbenzimidazole | -172.8 |

| 2-Mercaptobenzimidazole | -198.5 |

This table presents data for illustrative corrosion inhibitors to demonstrate the application of adsorption energy calculations. The values represent the strength of the interaction between the inhibitor and the metal surface.

Simulations of Biological Membrane Interactions

General Principles of Small Molecule-Membrane Simulations

Molecular dynamics simulations model the movement and interactions of atoms and molecules over time, governed by a set of mathematical functions known as a force field. For membrane simulations, a lipid bilayer, typically composed of phospholipids (B1166683) like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), is constructed and solvated in a water box containing ions to mimic physiological conditions. The molecule of interest is then introduced into this system, and its behavior—such as binding, penetration, and orientation—is observed over nanoseconds to microseconds of simulation time.

Hypothetical Interaction Profile of Sodium;1-oxidopyridine-2-thione;hydrate

Based on simulations of analogous chemical structures, a hypothetical model for the interaction of Sodium;1-oxidopyridine-2-thione;hydrate with a lipid bilayer can be proposed. This interaction would be a multi-step process influenced by the distinct properties of each component of the compound.

Emerging Research Directions and Future Prospects

Development of Novel Pyridinethione Derivatives for Enhanced Performance

The foundational structure of pyridinethione serves as a versatile scaffold for the synthesis of new derivatives with tailored and enhanced functionalities. Researchers are actively designing and synthesizing novel pyridinethione and related heterocyclic compounds, such as thienopyridines, to explore a range of therapeutic applications. acs.orgresearchgate.net

Recent studies have focused on creating derivatives with potent antiproliferative activity against various human cancer cell lines. By modifying the core structure, scientists have developed compounds that show selective cytotoxicity against human liver and colon cancer cells, while demonstrating low toxicity against non-tumor cell lines, indicating a favorable safety profile for potential anticancer agents. acs.org The synthesis of these novel pyridinethione and thienopyridine derivatives represents a promising avenue for cancer therapy research. researchgate.net

Furthermore, the modification of the pyridinethione structure has led to derivatives with significant antimicrobial properties. These new molecular architectures are being evaluated for their efficacy against a spectrum of bacteria and fungi, opening possibilities for new antimicrobial agents in medicine and material science. researchgate.net

Table 1: Examples of Studied Pyridinethione Derivative Applications

| Research Area | Target Application | Key Findings | Reference |

| Oncology | Anticancer Agents | Synthesized derivatives show selective activity against liver and colon cancer cells. | acs.org |

| Microbiology | Antimicrobial Agents | Novel thienopyridine derivatives exhibit potent antibacterial and antifungal activity. | researchgate.net |

| Medicinal Chemistry | Therapeutic Candidates | Structural modifications lead to compounds with a good safety profile in non-tumor cell lines. | acs.org |

Integration into Advanced Material Systems (e.g., Self-Healing Coatings)

The unique chemical properties of Sodium;1-oxidopyridine-2-thione;hydrate are being leveraged for its incorporation into advanced material systems, significantly enhancing their functionality. A key area of this research is in the development of "smart" self-healing coatings designed for long-term corrosion protection. nih.govbohrium.com

Self-healing polymers are engineered to autonomously repair damage, extending the material's lifespan and reducing waste. nih.govrsc.org One promising strategy involves embedding active agents into a coating matrix that can be released in response to a specific trigger, such as mechanical damage or environmental changes. bohrium.com Research has demonstrated that coatings incorporating Sodium;1-oxidopyridine-2-thione;hydrate exhibit excellent self-healing properties. When damage occurs, the compound can be released to inhibit corrosion and prevent the growth of microbes like bacteria and algae, thus providing a dual-action protective mechanism.

Beyond coatings, this compound is being used to create advanced carbon materials for energy storage. In one innovative approach, Sodium;1-oxidopyridine-2-thione;hydrate is used as a molecular salt activation reagent in the green synthesis of doped activated carbons from biomass. rsc.org These resulting carbon materials exhibit a large surface area and porous structures, making them highly effective as cathode materials in high-performance aqueous zinc-ion capacitors. rsc.orgresearchgate.net This application highlights the compound's role in developing next-generation energy storage solutions. researchgate.net

Sustainable Synthesis and Green Chemistry Initiatives

In line with the growing emphasis on environmental stewardship, significant research efforts are directed towards developing sustainable and green synthesis methods for Sodium;1-oxidopyridine-2-thione;hydrate and its derivatives. Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency in chemical production.

One innovative green approach utilizes Sodium;1-oxidopyridine-2-thione;hydrate itself as a "green activation reagent." In a process to convert biomass into doped activated carbons for energy storage applications, this molecular salt serves as a less hazardous alternative to the strong bases traditionally used, mitigating environmental and operational risks. rsc.org This method not only produces high-performance materials but does so in a more environmentally benign manner. rsc.orgrsc.org

Researchers are also revising the synthesis of the compound itself. A novel synthetic method has been developed that starts from inexpensive pyridine (B92270), uses water as a solvent, and employs hydrogen peroxide as an oxidant. This process is noted for its high reaction yield, reduction in the "three wastes" (waste gas, wastewater, and industrial residue), and lower synthesis cost, presenting a significant advancement with high industrial value.

These initiatives reflect a broader trend in chemical manufacturing to adopt processes that are not only economically viable but also environmentally responsible, ensuring that the production of valuable compounds like Sodium;1-oxidopyridine-2-thione;hydrate aligns with sustainability goals.

Table 2: Comparison of Synthesis Approaches

| Synthesis Method | Key Features | Advantages |

| Traditional Methods | Often involve multi-step processes with chlorinated intermediates and hazardous reagents. google.com | Established protocols. |

| Novel Green Synthesis | Uses pyridine, water (solvent), and hydrogen peroxide (oxidant). | High yield, reduced waste, lower cost, uses readily available materials. |

| Biomass Activation | Uses the compound as a salt-activation reagent for biomass conversion. rsc.org | Creates valuable activated carbons while using a greener reagent compared to strong bases. rsc.orgresearchgate.net |

Advanced Environmental Monitoring and Remediation Strategies

While the environmental fate and biodegradability of Sodium;1-oxidopyridine-2-thione;hydrate are subjects of study, its application in advanced environmental monitoring or remediation strategies for other pollutants is not a prominent area of current research. franceorganochimique.comregulations.gov

Existing research indicates that the compound is biodegradable, breaking down into less toxic and less persistent sulfur compounds, which reduces its long-term ecological impact. franceorganochimique.com Regulatory bodies have conducted environmental risk assessments to understand its behavior and potential exposure routes in various applications, such as in paints and paper products. regulations.gov

Studies have also investigated the degradation of the parent compound, pyridine, through methods like solar photocatalysis using catalysts such as zinc oxide (ZnO) and titanium dioxide (TiO₂). researchgate.netespublisher.commdpi.com These studies focus on breaking down pyridine in wastewater. However, the available scientific literature does not describe the use of Sodium;1-oxidopyridine-2-thione;hydrate itself as an active agent for monitoring or remediating external environmental contaminants. Therefore, its role in advanced environmental technologies remains a potential area for future exploration.

Fundamental Investigations into Complex Reaction Pathways and Catalysis

A deeper understanding of the fundamental chemical properties of Sodium;1-oxidopyridine-2-thione;hydrate is crucial for optimizing its existing applications and discovering new ones. Research in this area explores its synthesis pathways, reaction mechanisms, and biocidal modes of action.

Conventional synthesis often involves the mercaptization of 2-chloropyridine (B119429) N-oxide. google.com More advanced methods react pyridine N-oxide directly with a sulfurination agent and a base, sometimes using microwave heating to improve reaction yield and efficiency. google.com

The biocidic mechanism of action, while not fully elucidated, is believed to be multifaceted. nih.govnih.gov Studies suggest that the compound interferes with membrane transport and may disrupt cellular metabolism by inhibiting key enzymes and disturbing proton gradients across cell membranes. nih.govchemicalbook.com Other investigations using related compounds indicate that it can reduce intracellular ATP levels in bacteria, effectively starving them of energy. nih.gov In the presence of weak oxidizing agents, Sodium;1-oxidopyridine-2-thione;hydrate is converted to its disulfide, while stronger oxidizing agents can transform it into sulfonic acid.

These fundamental studies provide critical insights into the compound's reactivity and biological interactions, paving the way for the rational design of new derivatives and applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for sodium 1-oxidopyridine-2-thione hydrate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized by neutralizing 1-hydroxy-2-pyridinethione (HOPT) with sodium hydroxide in aqueous or alcoholic media. For optimization:

- Stoichiometry : Use a 1:1 molar ratio of HOPT to NaOH to avoid excess base, which may hydrolyze the thione group .

- Solvent : Ethanol-water mixtures (e.g., 70:30 v/v) improve solubility and crystallization. Monitor pH (target ~7–8) to ensure complete neutralization .

- Crystallization : Slow evaporation at 4°C enhances hydrate formation. Confirm hydration via thermogravimetric analysis (TGA) .

Q. How does the hydrate component influence the compound’s crystallographic structure and stability?

- Methodological Answer : The water molecules in the hydrate lattice stabilize the crystal structure via hydrogen bonding.

- XRD Analysis : Compare anhydrous vs. hydrated forms to identify H-bond networks (e.g., O–H···S interactions) .

- Stability Testing : Store under nitrogen at −20°C to prevent dehydration. Use dynamic vapor sorption (DVS) to assess hygroscopicity .

Q. What safety protocols are critical when handling sodium 1-oxidopyridine-2-thione hydrate?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (potential irritant per GHS H314) .

- Ventilation : Use a fume hood during synthesis due to volatile byproducts (e.g., HS in acidic conditions).

- Waste Disposal : Neutralize with dilute acetic acid before aqueous disposal .

Advanced Research Questions

Q. How can computational modeling elucidate the electronic structure and reactivity of sodium 1-oxidopyridine-2-thione hydrate?

- Methodological Answer :

- DFT Calculations : Use Gaussian09 with B3LYP/6-311++G(d,p) to map frontier molecular orbitals (FMOs). The thione sulfur’s lone pairs (HOMO) dominate nucleophilic reactivity .

- Solvent Effects : Conduct COSMO-RS simulations to predict solubility in polar aprotic solvents (e.g., DMSO) for catalytic applications .

Q. What experimental and theoretical approaches resolve contradictions in reported catalytic activity of this compound?

- Methodological Answer :

- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to compare oxidation rates of thiol substrates. Variability may arise from hydrate vs. anhydrous forms .

- Surface Analysis : Employ XPS to verify active sites (e.g., Na···S interactions) in heterogeneous catalysis .

- Meta-Analysis : Cross-reference synthesis protocols (e.g., drying time, solvent purity) from 10+ studies to identify critical variables .

Q. How does the compound’s stability vary under extreme pH or temperature conditions?

- Methodological Answer :

- pH Stability : Conduct accelerated degradation studies (pH 1–13, 37°C). LC-MS identifies decomposition products (e.g., pyridine-2-sulfonic acid at pH <3) .

- Thermal Analysis : DSC reveals endothermic dehydration at ~120°C. Compare activation energy () via Kissinger method for hydrate vs. anhydrous forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.